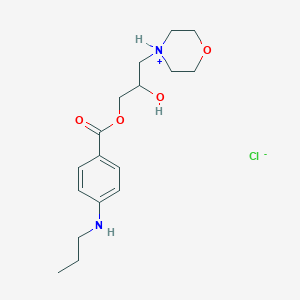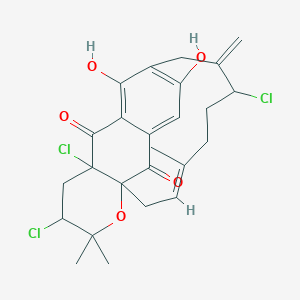
Chenodeoxycholyltyrosine
Vue d'ensemble
Description
Chenodeoxycholyltyrosine is a conjugate of the bile acid chenodeoxycholic acid and the amino acid tyrosine. Bile acids play a crucial role in regulating various physiological systems, such as fat digestion, cholesterol metabolism, vitamin absorption, liver function, and enterohepatic circulation . This compound is synthesized by conjugating chenodeoxycholic acid at the C24 acyl site with tyrosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chenodeoxycholyltyrosine involves the conjugation of chenodeoxycholic acid with tyrosine. The reaction typically occurs at the C24 acyl site of chenodeoxycholic acid. The process involves activating the carboxyl group of chenodeoxycholic acid, followed by coupling with the amino group of tyrosine under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Chenodeoxycholyltyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in chenodeoxycholic acid can be oxidized under specific conditions.
Reduction: The carbonyl group in the conjugate can be reduced to form alcohols.
Substitution: The amino group of tyrosine can participate in substitution reactions with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chenodeoxycholic acid can lead to the formation of keto derivatives, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
Chenodeoxycholyltyrosine has several scientific research applications, including:
Chemistry: It is used as a model compound to study bile acid conjugation and its effects on chemical reactivity.
Biology: The compound is studied for its role in regulating physiological processes such as fat digestion and cholesterol metabolism.
Medicine: this compound is investigated for its potential therapeutic applications, including its effects on liver function and bile acid metabolism.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mécanisme D'action
Chenodeoxycholyltyrosine exerts its effects by interacting with specific molecular targets and pathways. It acts as an agonist for the farnesoid X receptor, which regulates bile acid synthesis and metabolism. The compound can also modulate the expression of genes involved in cholesterol metabolism and liver function .
Comparaison Avec Des Composés Similaires
Chenodeoxycholic acid: A primary bile acid generated in the liver from cholesterol.
Ursodeoxycholic acid: An epimer of chenodeoxycholic acid with therapeutic applications in gallstone dissolution.
Lithocholic acid: A bile acid derived from chenodeoxycholic acid through dehydroxylation
Uniqueness: Chenodeoxycholyltyrosine is unique due to its conjugation with tyrosine, which imparts distinct chemical and biological properties. This conjugation enhances its solubility and bioavailability, making it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
(2S)-2-[[(4R)-4-[(3R,5S,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49NO6/c1-19(4-11-29(38)34-27(31(39)40)16-20-5-7-22(35)8-6-20)24-9-10-25-30-26(13-15-33(24,25)3)32(2)14-12-23(36)17-21(32)18-28(30)37/h5-8,19,21,23-28,30,35-37H,4,9-18H2,1-3H3,(H,34,38)(H,39,40)/t19-,21+,23-,24-,25?,26?,27+,28-,30?,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADRVMPNTDRMDU-PFBPSXOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)[C@H]2CCC3[C@@]2(CCC4C3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908455 | |
| Record name | N-(3,7,24-Trihydroxycholan-24-ylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103528-65-0 | |
| Record name | Chenodeoxycholyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,7,24-Trihydroxycholan-24-ylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)

![[(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)


![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)
![diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride](/img/structure/B217509.png)
![2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride](/img/structure/B217511.png)





